{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate
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Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multicomponent reactions, as seen in the first paper where a transformation involving 3-methylbenzaldehyde and other components resulted in a compound with potential for biomedical applications . Similarly, the synthesis of sulfur-containing compounds, as in the second paper, involved the reaction of 4-methylbenzoyl chloride with potassium thiocyanate followed by treatment with sulfanilamide . These methods highlight the importance of multistep synthesis and the use of catalysts or reagents to achieve the desired molecular architecture.
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and potential applications of a compound. In the papers, structures were confirmed using spectroscopic data and X-ray diffraction . For instance, the compound in the second paper crystallizes in the monoclinic space group with specific unit cell dimensions, which were determined by single-crystal X-ray diffraction . These techniques are essential for the accurate characterization of complex molecules.
Chemical Reactions Analysis
The papers describe the use of multicomponent reactions and the synthesis of derivatives through reactions such as Knoevenagel condensation followed by nucleophilic addition . These reactions are important for the construction of diverse molecular frameworks and can be used to synthesize a wide variety of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate," they do provide insights into the properties of structurally related compounds. For example, the crystalline nature and the space group of a compound can influence its physical properties and its interaction with biological targets . The presence of functional groups such as hydroxyl, methyl, and sulfanyl can also affect the chemical reactivity and biological activity of these molecules .
Safety and Hazards
Future Directions
Pyrazole derivatives, which this compound is a part of, have been studied for their interesting pharmacological properties . They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . This suggests potential future directions for the study and application of this compound.
properties
IUPAC Name |
[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]methyl 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S/c1-18-12-14-22(15-13-18)31-25-23(17-30-26(29)21-11-7-8-19(2)16-21)24(27-28(25)3)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWACPYCUBMFNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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